Methyl 5-chloro-2-methoxy-d3-benzoate structure and properties
Methyl 5-chloro-2-methoxy-d3-benzoate structure and properties
Advanced Synthesis, Properties, and Bioanalytical Applications[1]
Executive Summary
Methyl 5-chloro-2-methoxy-d3-benzoate is a stable isotope-labeled derivative of the pharmaceutical intermediate methyl 5-chloro-2-methoxybenzoate.[1] Enriched with three deuterium atoms on the methoxy group (
This guide delineates the physicochemical properties, synthesis protocols, and mass spectrometry (LC-MS/MS) workflows required to utilize this compound effectively in drug metabolism and pharmacokinetics (DMPK) studies.
Molecular Architecture & Identity
The molecule retains the core pharmacophore of the o-anisic acid family but introduces a specific isotopic signature.
| Attribute | Specification |
| Chemical Name | Methyl 5-chloro-2-(methoxy-d3)benzoate |
| Parent Compound CAS | 33924-48-0 (Non-deuterated) |
| Molecular Formula | |
| Exact Mass | ~203.04 Da (vs. 200.02 Da for protiated) |
| Isotopic Enrichment | |
| Structural Feature | The C-2 methoxy group carries the heavy isotope label ( |
2.1 Structural Visualization
The following diagram illustrates the core scaffold and the specific site of deuteration.
Figure 1: Structural decomposition of Methyl 5-chloro-2-methoxy-d3-benzoate highlighting the isotopic labeling site.[1]
Physicochemical Properties & Isotopic Effects
While the chemical reactivity mirrors the non-deuterated parent, the introduction of deuterium induces subtle physicochemical shifts known as the Deuterium Isotope Effect .[5]
3.1 Comparative Properties Table
| Property | Non-Deuterated (d0) | Deuterated (d3) | Technical Note |
| Molecular Weight | 200.62 g/mol | ~203.64 g/mol | +3 Da mass shift allows for MS resolution.[1] |
| Physical State | Colorless/Pale Yellow Liquid | Colorless/Pale Yellow Liquid | MP/BP are virtually identical. |
| Boiling Point | 235–240 °C | ~235–240 °C | |
| Lipophilicity (LogP) | ~2.6 | ~2.58 | C-D bonds are slightly less lipophilic than C-H bonds. |
| C-X Bond Length | C-H: 1.09 Å | C-D: 1.08 Å | Shorter bond length = higher stability. |
3.2 The Chromatographic Isotope Effect
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their protiated counterparts.[1][5]
-
Mechanism: The C-D bond has a smaller molar volume and lower polarizability than the C-H bond.[5] This results in weaker hydrophobic interaction with the C18 stationary phase.
-
Impact: Expect a Retention Time (RT) shift of -0.05 to -0.20 minutes for the d3 analog compared to the analyte.
Synthesis Protocol
Objective: Synthesize Methyl 5-chloro-2-methoxy-d3-benzoate via Williamson ether synthesis. Precursor: Methyl 5-chlorosalicylate (CAS 4068-78-4).[1] Reagent: Iodomethane-d3 (CAS 865-50-9).[1]
4.1 Reaction Workflow
-
Activation: Dissolve Methyl 5-chlorosalicylate (1.0 eq) in anhydrous Acetone or DMF.
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion. -
Alkylation: Dropwise addition of Iodomethane-d3 (1.1 eq).[1] The slight excess ensures complete conversion.
-
Reflux: Heat to 60°C (acetone) or 80°C (DMF) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water/brine.
-
Purification: Silica gel column chromatography (if necessary) or vacuum distillation.
Figure 2: Synthetic pathway for the d3-labeled ester via Williamson ether synthesis.
Bioanalytical Application: LC-MS/MS Internal Standard
This compound is the "Gold Standard" IS for quantifying impurities in Glibenclamide or intermediates like 5-chloro-2-methoxybenzoic acid .[1]
5.1 Mass Spectrometry Parameters (Example)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion (Q1): 204.0 m/z (d3) vs 201.0 m/z (d0).
-
Product Ions (Q3):
-
Quantifier: 172.0 m/z (Loss of methanol-d3/methoxy).[1]
-
Qualifier: 139.0 m/z (Loss of Cl).
-
5.2 Validated Extraction Protocol
This protocol minimizes matrix effects and ensures equilibration between the analyte and the IS.
-
Sample Prep: Aliquot 50 µL of plasma/microsomal incubation.
-
IS Spiking: Add 10 µL of Methyl 5-chloro-2-methoxy-d3-benzoate working solution (e.g., 1 µg/mL in Methanol). Crucial: Vortex immediately to equilibrate.
-
Protein Precipitation: Add 200 µL Acetonitrile (cold). Vortex for 2 mins.
-
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Injection: Inject 5 µL of the supernatant onto a C18 column.
5.3 Quality Control Check
Before running the batch, calculate the Isotopic Contribution :
Handling & Stability
-
Storage: -20°C is recommended for long-term storage to prevent ester hydrolysis.[1]
-
Light Sensitivity: Chlorinated aromatics can be photo-labile.[1] Store in amber vials.
-
Solubility: Highly soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.
References
-
BenchChem. (2025).[5] Assessing the Impact of Deuteration on Chromatographic Retention Time. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Methyl 5-chloro-2-methoxybenzoate Product Specification (CAS 33924-48-0).[1][2][4][8][9][10] Retrieved from [1][11]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved from [1]
- Zhang, Y., et al. (2011). Evaluation of the deuterium isotope effect in LC-MS/MS. Analytical Chemistry. (General reference on CDE mechanism).
Sources
- 1. OEM 5-Chloro-2-Methoxybenzoic Acid Manufacturer and Supplier, Exporter | Jingye [jingyepharma.com]
- 2. Methyl 5-chloro-2-methoxybenzoate 98 33924-48-0 [sigmaaldrich.com]
- 3. 5-Chloro-2-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Chloro-2-methoxybenzoic Acid - Opulent Pharma [opulentpharma.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 10. pure-synth.com [pure-synth.com]
- 11. 5-氯-2-甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
